molecular formula C32H44O11 B1200000 Lanceotoxin B

Lanceotoxin B

Cat. No.: B1200000
M. Wt: 604.7 g/mol
InChI Key: IKNIMVNUBXHADS-YGGZPGJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanceotoxin B is a steroid lactone. It derives from a bufanolide.

Scientific Research Applications

Cytotoxicity and Mechanisms of Action

Lanceotoxin B exhibits significant cytotoxic effects, particularly on neuronal cells. Studies have demonstrated that it induces greater cytotoxicity in mouse neuroblastoma (Neuro-2a) cells compared to myocardial (H9c2) cells. The effective concentration (EC50) of this compound for Neuro-2a cells was found to be between 4.4 and 5.5 µM over 24 to 72 hours, indicating a strong neurotoxic effect, while the EC50 for H9c2 cells was greater than 200 µM .

Table 1: EC50 Values for this compound in Different Cell Lines

Cell Line24 h EC50 (µM)48 h EC50 (µM)72 h EC50 (µM)
Neuro-2a5.46 ± 0.375.27 ± 0.594.43 ± 0.67
H9c2>200~200<200

The cytotoxicity is attributed to the compound's ability to disrupt cellular homeostasis, particularly affecting mitochondrial function and leading to apoptosis in affected cells . Ultrastructural changes observed through transmission electron microscopy revealed swelling of mitochondria and Golgi complexes, alongside increased autophagic vesicles in this compound-treated cells .

Potential Therapeutic Applications

Despite its toxic nature, this compound and related compounds have been studied for their potential therapeutic applications, particularly in the context of neurodegenerative diseases and pain management.

Neurodegenerative Diseases

The interaction of this compound with ligand-gated ion channels suggests potential avenues for drug development targeting neurological disorders. Toxins that modulate these channels can serve as templates for designing new pharmacological agents aimed at treating conditions such as Alzheimer's disease and multiple sclerosis . The neurotoxic properties of this compound may also provide insights into the mechanisms underlying neurodegeneration.

Pain Management

Neurotoxins have been explored as analgesics due to their ability to modulate pain pathways. This compound's mechanism of action on neuromuscular receptors may offer a novel approach to pain relief by desensitizing nociceptive pathways . Further research is needed to evaluate its efficacy and safety in clinical settings.

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding the effects of this compound on different cell types:

  • Study on Cytotoxic Effects : A comparative study assessed the cytotoxicity of this compound against other bufadienolides, confirming its potent neurotoxic effects on neuronal cell lines while exhibiting lower toxicity towards cardiac cells .
  • Ultrastructural Analysis : Electron microscopy studies provided detailed insights into the cellular damage caused by this compound, revealing specific changes that correlate with its neurotoxic effects .

Q & A

Basic Research Questions

Q. What spectroscopic methods are employed to characterize the structural configuration of Lanceotoxin B?

this compound’s structure is primarily elucidated using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, its spirostane core and glycosidic linkages are confirmed via 1^1H and 13^{13}C NMR chemical shifts, while MS provides molecular weight and fragmentation patterns. Crystallographic data resolve stereochemical details, critical for distinguishing it from related steroid glycosides .

Q. What synthetic routes are commonly used to produce this compound in laboratory settings?

Synthesis typically involves glycosylation of a spirostane aglycone precursor using protected sugar donors under acidic or enzymatic conditions. Purification via column chromatography and characterization by HPLC ensure purity (>95%). Key challenges include regioselective glycosylation and minimizing side reactions, often addressed by optimizing solvent systems and temperature gradients .

Q. How is the purity of this compound validated in experimental workflows?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 210 nm, coupled with thin-layer chromatography (TLC) for rapid screening. Quantitative NMR (qNMR) and elemental analysis further verify compositional integrity. For biological assays, endotoxin levels are measured via Limulus amebocyte lysate (LAL) tests to exclude contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this, replicate studies using standardized protocols (e.g., ISO 17025) and include positive controls (e.g., digitoxin for cardiotonic activity). Statistical tools like ANOVA or Bayesian meta-analysis help quantify variability and identify confounding factors .

Q. What experimental strategies are used to identify the molecular targets of this compound in cellular systems?

Target deconvolution employs affinity chromatography with immobilized this compound, followed by pull-down assays and proteomic analysis (LC-MS/MS). CRISPR-Cas9 knockout screens or RNA interference (RNAi) can validate candidate targets. Computational docking (e.g., AutoDock Vina) predicts binding sites, which are further tested via site-directed mutagenesis .

Q. How can structural modifications of this compound enhance its bioactivity while minimizing cytotoxicity?

Structure-activity relationship (SAR) studies systematically modify functional groups (e.g., hydroxyls, glycosides) and assess changes using cytotoxicity assays (MTT or LDH release) and efficacy models (e.g., in vitro cardiomyocyte contractility). Pharmacophore modeling identifies critical moieties, guiding semi-synthetic derivatization. Toxicity is mitigated via prodrug strategies or PEGylation .

Q. What methodologies are recommended for integrating computational modeling with experimental data to predict this compound’s interactions?

Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over microsecond timescales, validated by experimental binding assays (SPR or ITC). Machine learning (e.g., random forests) trains on existing bioactivity datasets to predict novel targets. Cross-validation with in vitro data ensures model robustness .

Q. Methodological Considerations

  • Reproducibility : Detailed experimental protocols (e.g., solvent ratios, centrifugation speeds) must be included in supplementary materials to enable replication .
  • Data Integrity : Use tools like Open Science Framework (OSF) for version control and raw data archiving. Apply Benford’s Law to detect anomalies in numerical datasets .
  • Ethical Standards : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Properties

Molecular Formula

C32H44O11

Molecular Weight

604.7 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl] acetate

InChI

InChI=1S/C32H44O11/c1-17-25(36)26(37)27(38)28(41-17)42-20-6-11-30(16-33)22-7-10-29(3)21(19-4-5-24(35)40-15-19)9-13-32(29,39)23(22)8-12-31(30,14-20)43-18(2)34/h4-5,15-17,20-23,25-28,36-39H,6-14H2,1-3H3/t17-,20-,21+,22-,23+,25-,26+,27+,28-,29+,30-,31-,32-/m0/s1

InChI Key

IKNIMVNUBXHADS-YGGZPGJKSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.